

Mass Spectrometry Analysis of (2,3-Dihydrobenzofuran-6-yl)methanol: A Comparative Guide

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Compound of Interest

Compound Name: (2,3-Dihydrobenzofuran-6-yl)methanol

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Introduction

(2,3-Dihydrobenzofuran-6-yl)methanol, a benzofuran derivative with the chemical formula $C_9H_{10}O_2$, is a compound of interest in pharmaceutical and chemical research.[1] Mass spectrometry is an essential analytical technique for the structural elucidation and identification of such organic molecules.[2] This guide provides a comparative analysis of the predicted mass spectrum of **(2,3-Dihydrobenzofuran-6-yl)methanol** and contrasts it with a structurally similar compound, offering insights into its fragmentation patterns. Detailed experimental protocols for analysis are also provided to aid researchers in their studies.

Predicted Fragmentation Analysis of (2,3-Dihydrobenzofuran-6-yl)methanol

While a publicly available mass spectrum for **(2,3-Dihydrobenzofuran-6-yl)methanol** is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation rules for its constituent functional groups: a benzyl alcohol moiety and a dihydrobenzofuran ring structure.[3] The molecular ion (M^{+}) peak is expected at a mass-to-charge ratio (m/z) of 150, corresponding to its molecular weight.

Key predicted fragmentation pathways include:

- Loss of a hydrogen radical (M-1): A peak at m/z 149 is anticipated due to the loss of a hydrogen atom, a common fragmentation for many organic compounds.
- Loss of a hydroxyl radical (M-17): Cleavage of the hydroxyl group from the methanol substituent would yield a fragment at m/z 133.
- Loss of water (M-18): Dehydration can lead to a fragment ion at m/z 132.^[4]
- Loss of the hydroxymethyl radical (M-31): Alpha-cleavage resulting in the loss of the $\bullet\text{CH}_2\text{OH}$ group is a characteristic fragmentation of primary alcohols, which would produce a stable dihydrobenzofuranyl cation at m/z 119.^[4]
- Formation of a tropylium-like ion: Rearrangement and fragmentation of the dihydrobenzofuran ring structure could lead to characteristic aromatic fragments.^[4]

Comparative Analysis with 2,3-Dihydro-2-methylbenzofuran

To provide context for the predicted fragmentation, a comparison is made with the known mass spectrum of 2,3-Dihydro-2-methylbenzofuran ($\text{C}_9\text{H}_{10}\text{O}$, MW: 134.18 g/mol).^{[5][6]} This compound shares the dihydrobenzofuran core but has a methyl group instead of a methanol group. Its primary fragmentation is the loss of the methyl group ($\bullet\text{CH}_3$, M-15) to form a very stable oxonium ion at m/z 119, which is often the base peak.^{[5][6]}

Data Presentation

The following table summarizes the predicted key ions for **(2,3-Dihydrobenzofuran-6-yl)methanol** and compares them with the observed ions for 2,3-Dihydro-2-methylbenzofuran.

m/z Value	Proposed Fragment Ion	Proposed Fragmentation Pathway for (2,3-Dihydrobenzofuran-6-yl)methanol	m/z Value	Observed Fragmentation for 2,3-Dihydro-2-methylbenzofuran[5][6]
150	$[\text{C}_9\text{H}_{10}\text{O}_2]^{+\cdot}$	Molecular Ion ($\text{M}^{+\cdot}$)	134	Molecular Ion ($\text{M}^{+\cdot}$)
149	$[\text{C}_9\text{H}_9\text{O}_2]^+$	Loss of $\cdot\text{H}$ (M-1)	133	Loss of $\cdot\text{H}$ (M-1)
133	$[\text{C}_9\text{H}_9\text{O}]^+$	Loss of $\cdot\text{OH}$ (M-17)	119	Loss of $\cdot\text{CH}_3$ (M-15) (Base Peak)
132	$[\text{C}_9\text{H}_8\text{O}]^{+\cdot}$	Loss of H_2O (M-18)	91	Aromatic fragment $[\text{C}_7\text{H}_7]^+$
121	$[\text{C}_8\text{H}_9\text{O}]^+$	Loss of $\cdot\text{CHO}$ (M-29)	-	-
119	$[\text{C}_8\text{H}_7\text{O}]^+$	Loss of $\cdot\text{CH}_2\text{OH}$ (M-31)	-	-

Experimental Protocols

A standard method for the analysis of **(2,3-Dihydrobenzofuran-6-yl)methanol** is Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

- Dissolve a small amount (e.g., 1 mg) of **(2,3-Dihydrobenzofuran-6-yl)methanol** in a suitable volatile solvent like methanol or dichloromethane (1 mL).
- Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (e.g., 1-10 $\mu\text{g/mL}$).

2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless inlet, typically operated at 250°C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Column: A nonpolar or semi-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or HP-5ms, is suitable.
- Oven Temperature Program: Start at a low temperature (e.g., 60°C) for 2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10°C/min, and hold for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: Typically maintained at 230°C.
- Transfer Line Temperature: Set to 280°C to prevent condensation.
- Mass Range: Scan from m/z 40 to 400.
- Data Acquisition: Acquire data in full scan mode.

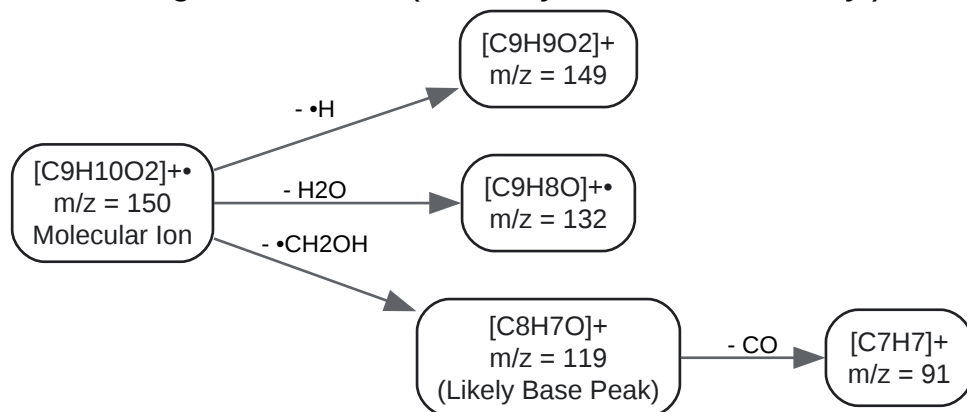
4. Data Analysis:

- The resulting mass spectrum is analyzed by identifying the molecular ion peak and the major fragment ions.
- The fragmentation pattern is then compared against spectral libraries (like NIST) and known fragmentation mechanisms to confirm the structure.

Mandatory Visualization

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow.

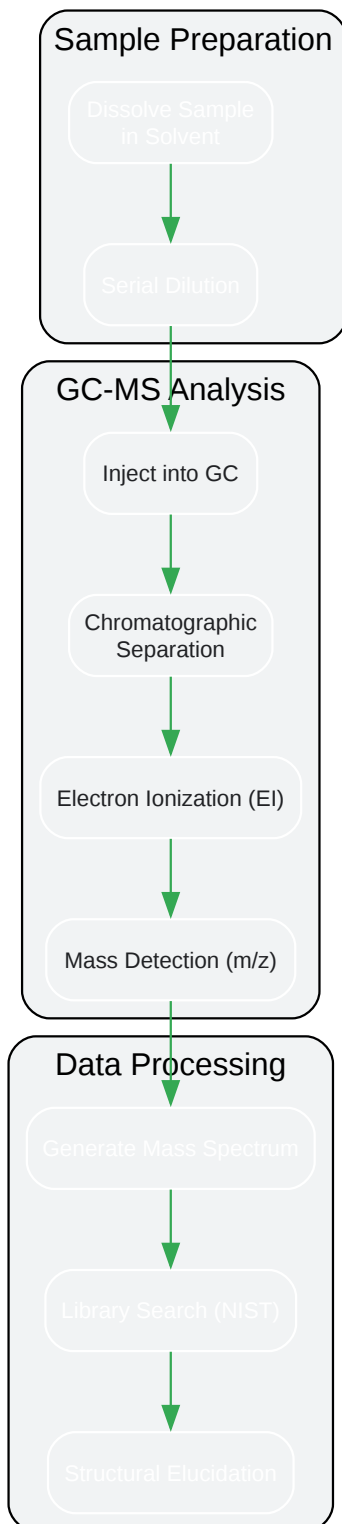
Predicted Fragmentation of (2,3-Dihydrobenzofuran-6-yl)methanol



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Caption: Predicted fragmentation of **(2,3-Dihydrobenzofuran-6-yl)methanol**.

General GC-MS Experimental Workflow

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Caption: General workflow for GC-MS analysis.

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